3-(5-Bromo-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(5-Bromo-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a phenyl ring followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various amine compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromo-2-fluorophenyl)methyl]morpholine
- 3-(5-Bromo-2-fluorophenyl)propionic acid
Uniqueness
3-(5-Bromo-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H9BrFN3 |
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Molecular Weight |
270.10 g/mol |
IUPAC Name |
5-(5-bromo-2-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9BrFN3/c1-5-9(14-15-10(5)13)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H3,13,14,15) |
InChI Key |
KBVPBIJPHGWLOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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